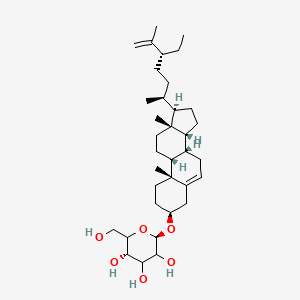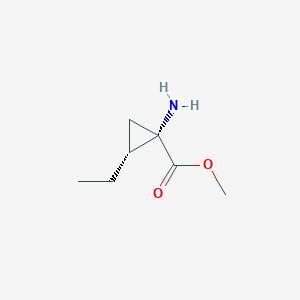
Acetone 2,4-Dinitrophenylhydrazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound with the molecular formula C9H7D3N4O4 and a molecular weight of 241.22 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetone 2,4-Dinitrophenylhydrazone-d3 is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to acetone, followed by the elimination of water to form the hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, where two molecules join together with the loss of water .
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, acetone, methanol, sulfuric acid.
Conditions: The reaction is typically carried out at room temperature in a methanol and sulfuric acid solution.
Major Products
The major product of the reaction between acetone and 2,4-dinitrophenylhydrazine is this compound, with water as a byproduct .
Applications De Recherche Scientifique
Acetone 2,4-Dinitrophenylhydrazone-d3 is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of acetone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The molecular targets and pathways involved in this reaction are primarily related to the carbonyl group of acetone and the nucleophilic nature of 2,4-dinitrophenylhydrazine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, with similar chemical properties but without the stable isotope labeling.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another stable isotope-labeled compound used in similar research applications.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-d3 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements in research applications. The incorporation of deuterium atoms enhances the compound’s stability and provides distinct advantages in studies involving mass spectrometry and other analytical techniques .
Propriétés
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-QGZYMEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)






![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)

